Subtilosin A1
Description
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Properties
bioactivity |
Gram+, |
|---|---|
sequence |
NKGCAICSIGAACLVDGPIPDFEIAGATGLFGLWG |
Origin of Product |
United States |
Structural Elucidation and Characterization of Subtilosin A1
Subtilosin A1 is a 35-amino acid macrocyclic peptide. researchgate.net Its discovery stemmed from the investigation of hemolytic mutants of Bacillus subtilis. Genetic analysis of these mutants revealed a single nucleotide transition (cytosine to thymine) in the sboA gene, which encodes the subtilosin precursor peptide. This mutation results in the substitution of the threonine residue at position 6 (Thr6) in wild-type subtilosin A with an isoleucine (Ile). oup.comasm.org
The structural determination of subtilosin A, and by extension this compound, has been accomplished through a combination of advanced analytical techniques.
Mass Spectrometry (MS): Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry has been crucial in characterizing this compound. nih.gov Analysis confirmed its monoisotopic mass to be 3,412.5 daltons. nih.gov This observed mass is 11.6 Da heavier than that of wild-type subtilosin A, a difference that precisely corresponds to the replacement of a threonine residue with an isoleucine, thus validating the genetic findings. nih.gov The mass spectrometry data also confirmed that the three characteristic sulfur-to-α-carbon linkages are correctly formed in the A1 variant. nih.gov
| Characteristic | Finding | Primary Method of Determination |
|---|---|---|
| Amino Acid Sequence | 35-residue peptide; variant of subtilosin A with a T6I substitution. oup.comasm.org | Gene Sequencing, Mass Spectrometry |
| Molecular Mass | 3,412.5 Da (monoisotopic). oup.com | MALDI-TOF Mass Spectrometry |
| Core Structure | Macrocyclic peptide with a head-to-tail amide bond (N-terminal Asn to C-terminal Gly). researchgate.netasm.org | NMR Spectroscopy, Mass Spectrometry |
| Thioether Linkages | Three intramolecular sulfur-to-α-carbon bonds: Cys4-Phe31, Cys7-Thr28, Cys13-Phe22. asm.orgnih.gov | Multidimensional NMR Spectroscopy |
Post Translational Modifications Beyond Thioether Formation
The biosynthesis of Subtilosin A1 involves a series of complex post-translational modifications (PTMs) that are essential for its final structure and activity. While the formation of the three intramolecular thioether bridges is a hallmark of sactibiotics, other crucial modifications occur.
The subtilosin peptide is initially synthesized as a precursor protein, which includes an N-terminal leader peptide. asm.org This leader sequence is proteolytically cleaved during the maturation process. asm.orgmybiosource.com Following the formation of the thioether bonds, the peptide undergoes a head-to-tail cyclization. This involves the formation of a standard amide bond between the N-terminal asparagine (Asn) and the C-terminal glycine (B1666218) (Gly) of the core peptide. researchgate.net This cyclization, combined with the internal thioether cross-links, results in a highly constrained and stable molecular architecture.
Another significant PTM involves stereochemical changes at the α-carbons of the residues involved in the thioether linkages. Studies on subtilosin A have shown that the formation of these bonds proceeds with inversion of configuration at Thr28 and Phe31, resulting in D-amino acids at these positions, while the configuration at Phe22 is retained as L. researchgate.netnih.govacs.org These stereochemical alterations are a direct consequence of the enzymatic mechanism responsible for thioether bond formation and contribute to the peptide's unique three-dimensional fold and resistance to proteolysis.
| Modification | Description | Significance |
|---|---|---|
| Leader Peptide Cleavage | Proteolytic removal of the N-terminal leader peptide from the precursor. asm.orgmybiosource.com | A necessary step for the maturation of the core peptide. |
| Backbone Cyclization | Formation of an amide bond between the N-terminal Asn and C-terminal Gly. researchgate.net | Confers a highly stable, cyclic structure. |
| Stereochemical Inversion | Conversion of L-Thr28 and L-Phe31 to their D-isomers during thioether bond formation. researchgate.netmybiosource.comacs.org | Contributes to the unique 3D structure and protease resistance. |
Stability Characteristics in Research Environments
Subtilosin A1, like its parent compound, exhibits remarkable stability under various environmental conditions, a feature that makes it a robust subject for research. This stability is largely attributed to its compact, highly cross-linked, and cyclic structure.
pH Stability: Studies on subtilosin A and related bacteriocins from Bacillus species demonstrate high stability across a broad pH range. The antimicrobial activity of subtilosin A is retained in a pH range of 2 to 10. oup.com A bacteriocin (B1578144) produced by B. subtilis HD15, identified as a novel subtilosin A relative, also showed stable activity between pH 2 and 10, retaining over 70% of its activity between pH 3 and 9. nih.govjmb.or.kr Another study on subtilosin A from B. subtilis PLSSC confirmed good stability in a pH range of 1.0 to 11.0. jscimedcentral.com
Temperature Stability: The compound is notably thermostable. Full activity of subtilosin A is maintained after incubation at 100°C for one hour. oup.com The subtilosin-like peptide from B. subtilis HD15 was stable at temperatures from 0°C to 70°C, with activity decreasing to 70% after 12 hours at 70°C. nih.govjmb.or.kr Similarly, subtilosin A from B. subtilis PLSSC showed good stability at temperatures ranging from 40°C to 100°C. jscimedcentral.com
Enzymatic Stability: The extensive PTMs, including the unusual thioether linkages and backbone cyclization, render this compound resistant to many common proteases. researchgate.net This resistance to proteolytic degradation is a key characteristic. researchgate.net However, some studies have shown sensitivity to specific enzymes; for example, the antimicrobial compound from B. subtilis PLSSC was sensitive to pepsin treatment but remained stable when exposed to trypsin. jscimedcentral.com A bacteriocin from B. subtilis HD15 was completely inactivated by protease, proteinase K, and pronase E. nih.gov
| Condition | Observed Stability | Reference Study Finding |
|---|---|---|
| pH Range | Stable between pH 2-10. oup.com | A subtilosin-like peptide retained >70% activity from pH 3-9. jmb.or.kr |
| Temperature | Stable up to 100°C for 1 hour. oup.com | A related peptide was stable up to 70°C, with 70% activity remaining after 12h. jmb.or.kr |
| Proteolytic Enzymes | Generally resistant. researchgate.net | Sensitive to pepsin but stable against trypsin in one study. jscimedcentral.com |
Mechanistic Investigations of Subtilosin A1 Biological Activity
Interactions with Microbial Cell Membranes
The primary target of Subtilosin A1 is the cytoplasmic membrane of susceptible bacteria. Its unique, semi-rigid cyclic structure, which features a separation of charged residues, facilitates a multi-step interaction that compromises membrane integrity. mdpi.com
Permeabilization of Cytoplasmic Membrane Integrity
The bactericidal action of this compound is initiated by its ability to permeabilize the cytoplasmic membrane. This process begins with the peptide binding to and inserting itself into the lipid bilayer. Studies using model phospholipid bilayers have shown that Subtilosin A, the parent compound, interacts with the lipid headgroup region and partially inserts into the membrane in a concentration-dependent manner. mdpi.com The peptide adopts a partially buried orientation, where its hydrophobic regions penetrate the lipid core while the more polar, anionic portions remain near the surface. This insertion induces conformational changes in the lipid headgroups and creates disorder within the hydrophobic acyl chains of the bilayer. mdpi.com The resulting perturbation of the lipid structure compromises the membrane's function as a selective barrier, leading to leakage of intracellular contents. mdpi.comresearchgate.net
Formation of Transient Pores
The destabilization and permeabilization of the cell membrane lead to the formation of transient pores. researchgate.net Unlike some bacteriocins that form stable, well-defined channels, the pores created by Subtilosin A appear to be a direct consequence of severe membrane disruption. frontiersin.org At high concentrations, Subtilosin A molecules are thought to aggregate, forming multimeric units that significantly increase the destabilization of the cell membrane. This aggregation facilitates the formation of temporary lesions or pores, which allow for the leakage of low molecular weight molecules and ions across the membrane. This mechanism is a key factor in the subsequent disruption of the cell's proton motive force and energy status. researchgate.net
Modulation of Membrane Binding by Lipid Composition
| Vesicle Composition | Observation | Implication |
| POPC | Leakage induced at high subtilosin concentrations. mdpi.com | Subtilosin can disrupt neutral (zwitterionic) membranes. |
| POPE/POPG (7:3) | Leakage induced at high subtilosin concentrations. mdpi.com | Activity is maintained in membranes containing a mixture of common bacterial lipids. |
| E. coli Total Lipids | Interaction observed via fluorescence experiments. mdpi.com | Demonstrates interaction with native bacterial membrane compositions. |
Cellular Energetics and Proton Motive Force (PMF) Disruption
By compromising the integrity of the cytoplasmic membrane, this compound critically disrupts the essential energy-conserving processes of the bacterial cell. The primary consequence is the collapse of the proton motive force (PMF), a vital electrochemical gradient required for ATP synthesis, nutrient transport, and motility.
Dissipation of Transmembrane pH Gradient (ΔpH)
A key aspect of this compound's mechanism is the specific dissipation of the transmembrane pH gradient (ΔpH), which is one of the two components of the PMF (the other being the transmembrane electrical potential, ΔΨ). Studies on Gardnerella vaginalis demonstrated that the addition of subtilosin caused an immediate and complete depletion of the ΔpH, while having no effect on the ΔΨ. researchgate.net This specific action suggests that the transient pores formed by the peptide are permeable to protons, allowing them to flow down their concentration gradient and neutralize the pH difference across the membrane. nih.gov This targeted disruption of the ΔpH is a critical blow to the cell's bioenergetics. mdpi.com
Efflux of Intracellular ATP and Metabolic Starvation
The collapse of the PMF and the formation of pores in the membrane lead directly to the leakage of essential molecules from the cytoplasm, most notably adenosine (B11128) triphosphate (ATP). The efflux of intracellular ATP is a rapid event following exposure to subtilosin. researchgate.net Research on G. vaginalis showed an instant but partial efflux of ATP, which was recorded to be twofold higher than that caused by the well-known bacteriocin (B1578144), nisin. researchgate.net This loss of the cell's primary energy currency, coupled with the inability to synthesize new ATP due to the dissipated PMF, results in a state of metabolic starvation. mdpi.com The cell is deprived of the energy required for all vital functions, ultimately leading to cell death. mdpi.com
The species-specific mode of action is noteworthy. While subtilosin causes a total depletion of ΔpH and significant ATP efflux in G. vaginalis, its effect on Listeria monocytogenes is different, causing only partial depletion of both PMF components and no significant ATP efflux, suggesting that the peptide's primary mode of action can vary between different bacterial species.
| Target Organism | Effect on ΔpH | Effect on ΔΨ | Intracellular ATP Efflux | Reference |
| Gardnerella vaginalis | Immediate and total depletion | No effect | Instant and partial efflux (2x higher than nisin) | researchgate.net |
| Listeria monocytogenes | Partial depletion (minor effect) | Partial depletion (~30%) | No significant efflux |
Inhibition of Quorum Sensing Pathways
This compound, and its parent compound Subtilosin A, have been shown to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). mdpi.comnih.govnih.gov This inhibition of QS is a key aspect of its biological activity, particularly its ability to prevent the formation of biofilms. mdpi.comoup.com Quorum sensing allows bacteria to coordinate gene expression in response to population density, regulating processes like biofilm formation, virulence factor production, and sporulation. frontiersin.orgnih.gov By disrupting these communication pathways, subtilosin can effectively hinder the collective behaviors of pathogenic bacteria. mdpi.comnih.gov
Disruption of Autoinducer-2 (AI-2) Signaling
Link to Anti-Biofilm Activity
The inhibition of quorum sensing by subtilosin is directly linked to its potent anti-biofilm activity. mdpi.comfrontiersin.org Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which provide protection from environmental stresses and antimicrobial agents. nih.govdergipark.org.tr The formation of these complex structures is heavily regulated by quorum sensing. frontiersin.orgnih.gov
Proposed Molecular Targets and Pathways Affected by this compound
The primary molecular target of this compound is the bacterial cell membrane. mdpi.comoup.comfrontiersin.org Its mechanism involves a multi-step interaction with the membrane that ultimately leads to cell death. Subtilosin A is known to anchor to a specific, yet-to-be-fully-identified membrane receptor and then bind electrostatically to the plasma membrane. mdpi.comresearchgate.net This binding disrupts the membrane's integrity, leading to the dissipation of the transmembrane pH gradient and the formation of transient pores. mdpi.comresearchgate.net
This disruption causes a significant efflux of intracellular ATP, effectively starving the cell of its primary energy source and leading to cell death. mdpi.com The separation of charged residues on the folded peptide—with acidic residues at the loop end and a basic residue at the opposite end—is believed to be crucial for how it targets and interacts with the cytoplasmic membrane of sensitive cells. oup.com
The single amino acid substitution (Threonine to Isoleucine at position 6) that distinguishes this compound from Subtilosin A results in enhanced hemolytic and antimicrobial activity, particularly against strains like Staphylococcus aureus and Listeria monocytogenes. researchgate.net This suggests that the T6I mutation enhances the peptide's ability to interact with and disrupt cell membranes. frontiersin.orgresearchgate.net
The table below summarizes the key findings regarding the molecular targets and affected pathways of Subtilosin A.
| Feature | Description | References |
| Primary Target | Bacterial cytoplasmic membrane | mdpi.comoup.comfrontiersin.org |
| Initial Interaction | Anchors to a membrane receptor | mdpi.com |
| Mechanism | Electrostatic binding, dissipation of transmembrane pH gradient, formation of transient pores | mdpi.comresearchgate.net |
| Cellular Effect | Efflux of intracellular ATP, leading to cell starvation and death | mdpi.com |
| Key Structural Aspect | Separation of charged residues on the folded peptide surface | oup.com |
| Affected Pathways | Quorum sensing, Biofilm formation, Virulence gene expression | nih.govnih.govoup.com |
Comparative Analysis of Mechanisms of Action with Other Sactipeptides
Sactipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of unique thioether bridges that link a cysteine sulfur to the α-carbon of an acceptor amino acid. ucl.ac.ukresearchgate.net These bridges provide significant structural stability. ucl.ac.uk While sharing this defining structural feature, the mechanisms of action among different sactipeptides can vary.
This compound, like its parent compound, primarily acts by targeting and disrupting the bacterial cell membrane, leading to pore formation and loss of membrane potential. mdpi.comoup.com This membrane-targeting mechanism is shared with other sactipeptides like Thuricin CD and Thuricin Z . oup.comfrontiersin.org Thuricin CD, a two-component sactipeptide, causes membrane depolarization and cell lysis in sensitive cells. oup.com Similarly, Thuricin Z exerts its antibacterial effect by altering the permeability of the target cell membrane. frontiersin.org
However, not all sactipeptides rely on membrane permeabilization. Thurincin H , for example, induces morphological changes in target bacteria through a mechanism that does not involve changes in cell membrane permeability, suggesting it interacts with different cellular receptors or pathways. frontiersin.orgrug.nlRuminococcins C (RumC) , produced by a human gut symbiont, are active against Gram-positive bacteria, and RumC1 can also induce a lag phase in the growth of Gram-negative E. coli, indicating a potentially distinct mode of action. frontiersin.organr.fr
The following table provides a comparative overview of the mechanisms of action for this compound and other notable sactipeptides.
| Sactipeptide | Producing Organism | Primary Mechanism of Action | Key Characteristics | References |
| This compound | Bacillus subtilis | Targets and disrupts the cell membrane, forming pores and causing ATP efflux. | Enhanced hemolytic and antimicrobial activity compared to Subtilosin A. researchgate.net | mdpi.comoup.comfrontiersin.org |
| Thuricin CD | Bacillus thuringiensis | Targets the cell membrane, causing depolarization and lysis. | Two-component peptide that acts synergistically. oup.com | oup.com |
| Thurincin H | Bacillus thuringiensis | Does not affect cell membrane permeability; targets other cellular receptors. | Causes morphological changes in target bacteria. frontiersin.orgrug.nl | frontiersin.orgrug.nl |
| Thuricin Z | B. thuringiensis serovar huazhongensis | Acts on the cell membrane, changing its permeability. | frontiersin.org | |
| Ruminococcin C (RumC) | Ruminococcus gnavus | Active against Gram-positive bacteria; can induce a lag phase in Gram-negative bacteria. | Produced by a human gut symbiont. anr.fr | frontiersin.organr.fr |
This comparative analysis demonstrates that while membrane disruption is a common strategy among sactipeptides, the class exhibits a diversity of mechanisms, highlighting their potential for development as novel antimicrobial agents with varied molecular targets. ucl.ac.ukanr.fr
Spectrum of Biological Activities of Subtilosin A1 in Preclinical Models
Broad-Spectrum Antimicrobial Activity
Subtilosin A1 and its parent compound, Subtilosin A, have been shown to possess antimicrobial activity against a wide array of bacteria, encompassing both Gram-positive and Gram-negative species, as well as aerobic and anaerobic microorganisms. researchgate.netresearchgate.net The mechanism of action is often attributed to the disruption of bacterial cell membrane integrity, leading to pore formation, leakage of cellular contents like ATP, and eventual cell death. researchgate.netsmolecule.com
This compound displays significant efficacy against various Gram-positive pathogens. Research has consistently shown that the T6I mutation in this compound enhances its antimicrobial potency compared to Subtilosin A against several strains. uniprot.org It is particularly effective against foodborne pathogens and opportunistic infectious agents.
Listeria monocytogenes : This foodborne pathogen is susceptible to both Subtilosin A and its A1 variant. researchgate.netsmolecule.comfrontiersin.org this compound demonstrates increased antilisterial activity, making it a subject of interest for food preservation applications. oup.comnih.gov Studies have reported MIC values for Subtilosin A against L. monocytogenes at 125 µg/mL. nih.gov The enhanced activity of this compound suggests it could be even more potent. oup.com
Staphylococcus aureus : this compound shows notable activity against S. aureus, including strains that may be resistant to conventional antibiotics. smolecule.com The parent compound, Subtilosin A, has also been shown to inhibit S. aureus. tci-thaijo.org The increased potency of the A1 variant is a key characteristic.
Bacillus species : As a bacteriocin (B1578144) produced by Bacillus subtilis, this compound has demonstrated strong antimicrobial action against other Bacillus species. jmb.or.kr This includes activity against Bacillus anthracis, Bacillus cereus, and Bacillus thuringiensis. The inhibitory effect is often more pronounced than that of the parent Subtilosin A. oup.com
| Bacterial Species | Compound | Reported Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Listeria monocytogenes | This compound | 40 µM | |
| Listeria monocytogenes | Subtilosin A | 125 µg/mL | nih.gov |
| Staphylococcus aureus | This compound | Enhanced activity compared to Subtilosin A | smolecule.com |
| Staphylococcus carnosus | This compound | 16 µM | |
| Bacillus anthracis | This compound | 2.56 µM | |
| Bacillus cereus | This compound | 6.4 µM | |
| Bacillus thuringiensis | This compound | 6.4 µM | |
| Bacillus subtilis | This compound | 100 µM |
While many bacteriocins from Gram-positive bacteria have a narrow spectrum of activity, Subtilosin A demonstrates unusual efficacy against certain Gram-negative bacteria. researchgate.net This broad-spectrum activity is a significant feature of this peptide family. researchgate.netresearchgate.net
Gardnerella vaginalis : This Gram-variable bacterium, a key pathogen associated with bacterial vaginosis, is particularly sensitive to Subtilosin A. researchgate.netmdpi.com Research has established a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL for Subtilosin A against G. vaginalis, which is significantly lower than its MIC against the Gram-positive L. monocytogenes. nih.gov Subtilosin has been shown to act synergistically with other natural antimicrobials against G. vaginalis. nih.gov The mechanism involves the formation of transient pores in the cell membrane, leading to cell death. researchgate.net
The antimicrobial spectrum of Subtilosin A extends to both aerobic and anaerobic bacteria. researchgate.netresearchgate.net This capability is relatively uncommon for bacteriocins and enhances its potential applications. Studies have confirmed its activity against a range of aerobes and anaerobes, although its effectiveness can be reduced against heavily encapsulated strains. researchgate.netresearchgate.net The induction of the operon responsible for Subtilosin A production is notably increased under anaerobic conditions, suggesting a biological role for the peptide in oxygen-limited environments. oup.com
Efficacy Against Gram-Negative Bacteria (e.g., Gardnerella vaginalis)
Anti-Biofilm Capabilities
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents. Subtilosin A has demonstrated significant anti-biofilm properties, both in preventing the formation of new biofilms and in disrupting established ones. oup.com
Subtilosin A has been shown to effectively prevent the formation of biofilms by various pathogenic bacteria at sub-inhibitory concentrations. nih.gov This action is often linked to the disruption of quorum sensing (QS) signaling pathways, which are crucial for biofilm development. nih.govnih.gov
Gardnerella vaginalis : At concentrations as low as 0.78 µg/mL, Subtilosin A inhibited over 90% of biofilm formation by G. vaginalis without affecting the growth of planktonic cells. nih.gov This effect is partly attributed to the reduction of Autoinducer-2 (AI-2) production, a key molecule in quorum sensing. nih.govscirp.org
Listeria monocytogenes : Approximately 80% of L. monocytogenes biofilm formation was inhibited by Subtilosin A at a concentration of 15.1 µg/mL. nih.gov
Staphylococcus aureus : Cell-free extracts from Bacillus subtilis strains known to produce Subtilosin A have been shown to significantly reduce biofilm formation in both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. nih.gov
Escherichia coli : Over 60% of biofilm formation by this Gram-negative bacterium was inhibited by 15.1 µg/mL of Subtilosin A. nih.gov
| Bacterial Species | Compound | Concentration | Biofilm Inhibition | Reference |
|---|---|---|---|---|
| Gardnerella vaginalis | Subtilosin A | 0.78 µg/mL | >90% | nih.gov |
| Listeria monocytogenes | Subtilosin A | 15.1 µg/mL | ~80% | nih.gov |
| Escherichia coli | Subtilosin A | 15.1 µg/mL | >60% | nih.gov |
| Staphylococcus epidermidis | Bacteriocin from B. subtilis GAS101 | 1.44 mg/mL | 85.24% | d-nb.info |
In addition to preventing biofilm formation, some studies indicate that bacteriocins from Bacillus species can disrupt already established biofilms. nih.govd-nb.info This is a critical capability for therapeutic applications where a biofilm has already formed. For instance, a bacteriocin purified from B. subtilis GAS101, while not identified specifically as this compound, demonstrated the ability to eradicate 70.28% of a pre-formed Staphylococcus epidermidis biofilm at a concentration of 1.44 mg/mL. d-nb.info Similarly, cell-free extracts from B. subtilis 6D1, which contains the gene cluster for Subtilosin A, were able to disassemble mature S. aureus biofilms. This suggests that this compound may contribute to the disruption of the biofilm matrix, potentially by degrading key structural components or interfering with the intercellular signaling that maintains biofilm integrity.
Inhibition of Biofilm Formation
Hemolytic Activity and Its Mechanistic Basis
This compound, a variant of the bacteriocin Subtilosin A, exhibits distinct biological activities, most notably hemolytic properties, which are absent in the parent compound. This difference arises from a single amino acid substitution, providing a compelling case study in how minor structural changes can significantly alter a peptide's function.
Hemolytic Properties of this compound Compared to Subtilosin A
Subtilosin A, produced by Bacillus subtilis, is a cyclic antimicrobial peptide known for its activity against a range of bacteria. nih.gov However, it does not typically exhibit hemolytic activity. nih.govfrontiersin.org In contrast, this compound, a naturally occurring variant, is characterized by its potent hemolytic capabilities. nih.govresearchgate.net This functional divergence is attributed to a single amino acid substitution at position 6, where the threonine (Thr) in Subtilosin A is replaced by an isoleucine (Ile) in this compound. nih.gov
The isolation of a hemolytic mutant of B. subtilis led to the discovery of this compound. nih.gov This variant was found to have a monoisotopic mass of 3,412.5 daltons, which is slightly heavier than the wild-type Subtilosin A, consistent with the Thr to Ile substitution. The introduction of the gene encoding this compound into wild-type B. subtilis strains conferred hemolytic properties to them, confirming the direct link between this specific mutation and the hemolytic phenotype. Beyond its hemolytic activity, this compound also demonstrates enhanced antimicrobial efficacy against certain bacterial strains, including Staphylococcus aureus and Listeria monocytogenes, when compared to Subtilosin A.
Table 1: Comparative Properties of Subtilosin A and this compound
| Feature | Subtilosin A | This compound | Reference |
|---|---|---|---|
| Amino Acid at Position 6 | Threonine (Thr) | Isoleucine (Ile) | nih.gov |
| Hemolytic Activity | Non-hemolytic | Hemolytic | nih.govresearchgate.net |
| Enhanced Antimicrobial Activity | Standard | Enhanced against specific strains |
Differential Interaction with Erythrocyte Membranes
The mechanistic basis for the hemolytic activity of this compound lies in its altered interaction with the erythrocyte membrane. While the precise molecular interactions are complex, the substitution of the polar threonine with the non-polar, hydrophobic isoleucine is a critical factor. It is hypothesized that the increased hydrophobicity of this compound enhances its ability to insert into and disrupt the lipid bilayer of cell membranes. researchgate.net
The antimicrobial action of Subtilosin A is generally understood to involve interference with the phospholipid bilayers of bacterial membranes. researchgate.net This interaction is dependent on the peptide's distinct hydrophilic and hydrophobic surfaces. researchgate.net For this compound, the enhanced hydrophobicity due to the isoleucine residue likely facilitates a deeper or more disruptive penetration into the hydrophobic core of the erythrocyte membrane. This disruption can lead to the formation of transient pores or a general destabilization of the membrane, causing leakage of intracellular contents, such as hemoglobin, and ultimately resulting in cell lysis. scispace.comopenbiologyjournal.com
The interaction of such peptides with membranes is often biphasic, where at low concentrations they may integrate into the membrane and increase its stability, while at higher concentrations, they cause lysis. openbiologyjournal.com The structural change in this compound appears to shift this balance, favoring the lytic outcome at concentrations where Subtilosin A would be non-hemolytic. This differential interaction underscores the sensitivity of membrane-peptide interactions to subtle changes in the peptide's chemical structure.
Factors Influencing this compound Activity in Vitro
The effectiveness of this compound as an antimicrobial agent is not static but can be influenced by various characteristics of the target bacteria and the surrounding environment.
Effect of Target Bacterial Capsule Formation
The presence of a bacterial capsule, a protective outer layer of polysaccharides, can significantly impede the antimicrobial activity of Subtilosin A. researchgate.netnih.govcapes.gov.br Studies have shown that Subtilosin A is less effective against encapsulated forms of some Gram-negative bacteria when compared to their non-encapsulated counterparts. researchgate.netnih.govcapes.gov.br This suggests that the capsule acts as a physical barrier, potentially preventing the bacteriocin from reaching its target on the bacterial cell membrane. The bacteriocins might be bound by the capsule, hindering their diffusion and interaction with the cell surface. researchgate.net
Given the structural similarity between Subtilosin A and this compound, it is highly probable that the presence of a capsule would similarly diminish the activity of this compound. The capsule-based resistance is an important virulence mechanism for many pathogenic bacteria, and this presents a potential limitation for the therapeutic application of subtilosins. researchgate.net
Table 2: Influence of Bacterial Capsule on Subtilosin A Activity
| Bacterial Feature | Effect on Subtilosin A Activity | Reference |
|---|---|---|
| Capsule | Reduced effectiveness | researchgate.netnih.govcapes.gov.br |
| No Capsule | More effective | researchgate.netnih.gov |
Influence of Environmental Stressors (e.g., Heat Shock)
Environmental stressors, such as heat shock, can alter the susceptibility of bacteria to antimicrobial peptides. researchgate.net Mild heat shock has been shown to alter the effectiveness of Subtilosin A against certain bacterial strains. researchgate.netnih.govcapes.gov.br For instance, some strains that were tested after being subjected to a 45ºC heat shock showed increased susceptibility to the bacteriocin. researchgate.net This suggests that heat stress may induce changes in the bacterial cell envelope that make it more permeable or otherwise vulnerable to the action of Subtilosin A.
While specific studies on the effect of heat shock on this compound activity are not detailed in the provided results, the findings for Subtilosin A imply that similar environmental factors could modulate the potency of this compound. The stability of Subtilosin A itself is affected by temperature, with its biological activity decreasing as temperatures increase. researchgate.net This indicates a complex interplay where environmental temperature can affect both the bacteriocin's integrity and the target cell's susceptibility.
Structure Activity Relationship Sar Studies of Subtilosin A1
Role of the Threonine to Isoleucine (T6I) Substitution
A key area in the SAR studies of subtilosin A1 has been the substitution of the threonine residue at the sixth position with an isoleucine residue (T6I). This single amino acid alteration has been demonstrated to exert significant influence on the compound's biological activity profile. nih.gov
The T6I substitution markedly affects the antimicrobial strength of this compound. Research has revealed that this change can modify the range and effectiveness of its antimicrobial action. nih.gov For example, comparative studies of the wild-type this compound and the T6I variant have indicated variations in their minimum inhibitory concentrations (MICs) against different bacterial strains. The T6I substitution has been shown to enhance activity against certain bacteria, such as Listeria monocytogenes, Enterococcus faecalis, and Streptococcus pyogenes. ualberta.ca This highlights the critical role of this specific residue in target recognition and interaction.
A crucial consequence of the T6I substitution is its link to hemolytic activity—the capacity to break down red blood cells. While native subtilosin A is not hemolytic, the T6I mutant acquires this property. nih.govualberta.ca This emergence of hemolytic activity in the T6I variant suggests that the increased hydrophobicity at this position directly influences its interaction with the membranes of red blood cells. ualberta.ca
Table 1: Comparative Activity of Subtilosin A and this compound (T6I Mutant)
| Feature | Subtilosin A | This compound (T6I Mutant) |
| Hemolytic Activity | Non-hemolytic | Hemolytic nih.govualberta.ca |
| Antimicrobial Activity | Active against certain Gram-positive bacteria | Enhanced activity against specific strains nih.govualberta.ca |
Correlation with Hemolytic Activity
Significance of Thioether Bridges for Biological Activity
The three thioether bridges, which establish a constrained, somewhat spherical structure, are a defining feature of this compound and are vital for its biological functions. researchgate.netucl.ac.uk These cross-links connect the sulfur atoms of cysteine residues to the alpha-carbons of other amino acid residues. researchgate.netacs.org
The structural integrity of the thioether cross-links is essential for the antimicrobial capabilities of this compound. ualberta.ca These bridges impose a rigid three-dimensional shape that is critical for its interaction with bacterial cell membranes. ucl.ac.uk The disruption of these cross-links results in a more flexible, linear peptide, which demonstrates significantly reduced or no antimicrobial activity. ualberta.ca This indicates that the precise, pre-arranged structure provided by the thioether bridges is required for the molecule to effectively identify and disrupt target membranes. ucl.ac.uk
To conclusively determine the importance of the thioether linkages, researchers have conducted desulfurization experiments. This chemical process removes the sulfur atoms from the thioether bridges, effectively breaking the cross-links. acs.org The resultant linear peptide shows a complete loss of antimicrobial activity. ualberta.caacs.org This loss of function following desulfurization offers direct proof of the crucial role the thioether bridges play in preserving the biologically active shape of this compound. ualberta.ca Without the structural rigidity provided by these linkages, the peptide cannot maintain the necessary conformation to carry out its antimicrobial and hemolytic functions.
Necessity of Cross-Links for Antimicrobial Function
Engineering this compound Variants for Altered or Enhanced Activity
The unique cyclic structure and potent antimicrobial properties of this compound have made it a compelling scaffold for protein engineering. Researchers have explored various strategies to modify its structure to either enhance its existing activities or introduce novel functionalities. These efforts are primarily categorized into rational design and directed evolution approaches, both aiming to elucidate the structure-activity relationship and develop new variants with tailored properties.
Rational Design of Peptide Analogs
Rational design of this compound analogs involves making specific, knowledge-based modifications to its amino acid sequence. This approach relies on an understanding of the peptide's three-dimensional structure and the functional roles of its constituent residues. The primary goal is to improve antimicrobial potency, alter the spectrum of activity, or introduce entirely new biological functions without compromising the essential structural features required for activity and stability.
A key focus of rational design has been the exposed loop region between Cys13 and Phe22. windows.net This loop is considered a prime site for modification because it is less constrained than the core structure defined by the thioether bridges and head-to-tail cyclization, making it more amenable to amino acid substitutions or insertions. windows.net Successful engineering in this region hinges on the substrate tolerance of AlbA, the sactisynthase enzyme responsible for catalyzing the formation of the characteristic thioether bonds. windows.net
Research has demonstrated that the AlbA enzyme can tolerate certain changes in the peptide's loop and C-terminal regions, allowing for the creation of hybrid sactipeptides. windows.net In a notable proof-of-principle study, scientists successfully re-engineered Subtilosin A by inserting a specific streptavidin-targeting sequence into the flexible loop. windows.net This modification resulted in a thioether-bridged peptide that could specifically bind to streptavidin, showcasing the potential to transform this compound from a general antimicrobial agent into a targeted molecular tool. windows.net Such findings open avenues for developing sactipeptide-based diagnostics and targeted drug delivery systems. windows.net
The design of new analogs is also informed by the differences between Subtilosin A and this compound. The single substitution of threonine with isoleucine at position 6 (Thr6Ile) in this compound is responsible for its enhanced antimicrobial and hemolytic activities. nih.govdntb.gov.ua This highlights the critical role of specific amino acid properties, such as hydrophobicity and steric bulk, at key positions in determining the peptide's biological profile. This knowledge guides further rational design efforts to create analogs with even greater potency or novel mechanisms of action. nih.gov
| Variant | Modification | Key Finding | Reference |
| This compound | Thr6Ile substitution in Subtilosin A | Conferred hemolytic activity and enhanced antimicrobial activity against certain Gram-positive bacteria. nih.govdntb.gov.uauniprot.org | |
| Streptavidin-targeting Subtilosin A | Insertion of a target-binding sequence in the Cys13–Phe22 loop | Created a thioether-bridged peptide with specific binding affinity for streptavidin, demonstrating the potential for functional engineering. windows.net |
Analytical and Research Methodologies for Subtilosin A1
Isolation and Purification Techniques
The initial steps in studying Subtilosin A1 involve its separation from the complex milieu of a bacterial culture. This is achieved through a combination of optimized microbial cultivation and subsequent extraction and purification protocols.
Microbial Cultivation and Extraction Protocols
The production of this compound begins with the cultivation of specific strains of Bacillus subtilis, such as the domesticated 168 strain or its derivatives. oup.com Optimal production is often linked to the later stages of growth, typically under conditions of nutrient starvation and oxygen limitation. oup.com The composition of the growth medium is critical, with some studies utilizing Nutrient Sporulation Medium (NSM) or Landy medium supplemented with yeast extract. asm.org For instance, a common protocol involves incubating the culture at 37°C with shaking to ensure adequate aeration and growth. The production of Subtilosin A is known to be influenced by various factors, including the presence of other secondary metabolites like surfactin. oup.com In some cases, deletion of the abrB gene, a transition state regulator, has been shown to significantly increase the yield of Subtilosin. researchgate.net
Once the bacterial culture reaches the optimal production phase, the extraction process begins. A widely used method involves organic solvent extraction from the culture supernatant. N-butanol is a common solvent of choice for this purpose. Another approach combines ammonium (B1175870) sulfate (B86663) precipitation with organic solvent extraction to achieve initial purification. researchgate.net The resulting crude extract contains a mixture of peptides and other metabolites, necessitating further purification steps.
Chromatographic Purification Methods (e.g., HPLC, Solid-Phase Extraction)
Following initial extraction, chromatographic techniques are employed to isolate this compound to a high degree of purity. Solid-Phase Extraction (SPE) is a valuable sample preparation step used to remove interfering compounds and concentrate the analyte of interest. thermofisher.comnih.gov This technique utilizes a solid sorbent material to selectively retain either the target compound or the impurities, allowing for their separation. thermofisher.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for the purification of this compound. researchgate.netethz.ch In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. By applying a gradient of increasing organic solvent concentration, compounds are eluted based on their hydrophobicity. ethz.ch This method has proven effective in separating Subtilosin A from other compounds in the crude extract. asm.org The purity of the fractions collected from HPLC can be assessed, and the purified this compound is often lyophilized to ensure long-term stability for subsequent analyses.
Interactive Data Table: Comparison of Purification Techniques for this compound
| Technique | Principle | Role in this compound Purification | Key Parameters |
| Solvent Extraction | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities. | Initial recovery of this compound from the culture supernatant. | Solvent type (e.g., n-butanol), volume ratio. |
| Ammonium Sulfate Precipitation | Altering the solubility of proteins by increasing the salt concentration, leading to precipitation. | Initial concentration and partial purification of peptides from the culture supernatant. | Salt concentration. |
| Solid-Phase Extraction (SPE) | Selective retention of analytes or interferences on a solid sorbent. thermofisher.com | Sample cleanup and concentration prior to HPLC. thermofisher.com | Sorbent type, conditioning, and elution solvents. sigmaaldrich.com |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity on a non-polar stationary phase. ethz.ch | High-resolution purification of this compound from other peptides and impurities. asm.orgresearchgate.net | Column type (e.g., C18), solvent gradient, flow rate. |
Structural Characterization Techniques
Elucidating the intricate three-dimensional structure of this compound requires a suite of powerful spectroscopic and spectrometric techniques. These methods provide detailed information about its molecular mass, amino acid sequence, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the three-dimensional structure of peptides like this compound in solution. researchgate.netnih.gov Multidimensional NMR experiments, such as COSY, TOCSY, HSQC, and NOESY, are employed to assign the resonances of individual atoms within the peptide. mdpi.com The analysis of Nuclear Overhauser Effect (NOE) data from NOESY spectra provides information about the proximity of protons, which is crucial for calculating the peptide's spatial structure. mdpi.com
For Subtilosin A, two-dimensional ¹H-NMR spectra have been used to determine its fold in dimethylsulfoxide. researchgate.netnih.gov To overcome challenges in resonance assignment, isotopic labeling, where the peptide is produced in a medium containing ¹³C and ¹⁵N isotopes, can be utilized. researchgate.netnih.gov This approach aids in the complete structural elucidation, including the unique thioether cross-links that characterize Subtilosin A. researchgate.netnih.gov
Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Mass Determination
Mass spectrometry (MS) is an indispensable tool for accurately determining the molecular mass of this compound. ucc.ie Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of peptides and proteins. longdom.org In this technique, the analyte is co-crystallized with a matrix and ionized by a laser, allowing for the determination of its mass-to-charge ratio. longdom.org
MALDI-TOF MS has been successfully used to determine the molecular mass of Subtilosin A, which was found to be approximately 3399.7 Da. researchgate.netnih.gov This technique is also capable of detecting variants of Subtilosin, such as this compound, which has a measured exact mass of 3412.5 Da for the [M+H]⁺ ion. researchgate.net The high sensitivity and accuracy of MALDI-TOF MS make it an essential method for identifying and characterizing these antimicrobial peptides. asm.org
Interactive Data Table: Key Findings from Mass Spectrometry of Subtilosin A and A1
| Compound | Mass Spectrometry Technique | Determined Molecular Mass (Da) | Ion | Source |
| Subtilosin A | MALDI-TOF MS | 3399.7 | Not specified | researchgate.netnih.gov |
| This compound | MALDI-TOF MS | 3412.5 | [M+H]⁺ | researchgate.net |
Spectroscopic Methods (e.g., FT-IR, Circular Dichroism) for Conformation
Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy and Circular Dichroism (CD) spectroscopy provide valuable insights into the secondary structure and conformation of peptides. researchgate.netwisc.edu
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com This technique is highly sensitive to the secondary structure elements of proteins and peptides, such as α-helices, β-sheets, and random coils. researchgate.netwisc.edu CD spectroscopy can be used to study the conformational changes of this compound under different conditions or upon interaction with other molecules. researchgate.netresearchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the peptide bonds (amide groups) in the protein backbone. nih.gov The frequencies of the amide I and amide II bands in the FTIR spectrum are characteristic of different secondary structures. researchgate.net This allows for the estimation of the relative proportions of α-helices, β-sheets, and other conformations within the peptide. nih.gov
Together, these spectroscopic techniques provide a comprehensive picture of the conformational properties of this compound, complementing the high-resolution structural data obtained from NMR and mass spectrometry.
Biological Activity Assays
The evaluation of this compound's biological activity is crucial for understanding its antimicrobial potential. A variety of standardized assays are employed to quantify its efficacy against different microorganisms and to characterize its interactions with host cells.
Agar (B569324) Diffusion and Microdilution Methodologies
Both agar diffusion and microdilution techniques are standard for assessing the antimicrobial susceptibility of bacteria to agents like this compound. scispace.comnih.gov
Agar Diffusion: In this method, an agar plate is uniformly inoculated with a suspension of the target bacterium. Then, a sterile paper disc impregnated with a known concentration of this compound, or a volume of this compound solution, is placed on the agar surface. During incubation, the compound diffuses outward from the disc, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will form around the disc. The diameter of this "zone of inhibition" is proportional to the antimicrobial activity of the compound. This method is useful for initial screening of antimicrobial effects. scispace.com
Microdilution: As described in the MIC/MBC section, broth microdilution is a quantitative method used to determine the precise MIC of an antimicrobial agent. researchgate.netmdpi.com It is considered a reference method for antimicrobial susceptibility testing and is preferred for its accuracy and the ability to test multiple concentrations simultaneously. mdpi.comuzh.ch This methodology has been used to establish the antimicrobial spectrum of Subtilosin A against a wide range of both Gram-positive and Gram-negative bacteria, as well as aerobes and anaerobes. researchgate.net Given that this compound is a direct variant, these methods are directly applicable and essential for quantifying its enhanced activity.
Biofilm Inhibition and Eradication Assays
Bacterial biofilms are structured communities of cells adhered to a surface and are notoriously resistant to conventional antibiotics. Assays to evaluate the ability of this compound to either prevent the formation of biofilms (inhibition) or destroy existing ones (eradication) are critical.
These assays are typically conducted in 96-well microtiter plates. d-nb.info
Inhibition Assay: Bacterial suspensions are incubated with various sub-lethal concentrations of this compound. After an incubation period that allows for biofilm formation in control wells (typically 24-48 hours), the planktonic (free-floating) cells are removed. d-nb.infofrontiersin.org
Eradication Assay: Biofilms are first allowed to establish in the wells for 24-48 hours. The planktonic cells are then removed, and fresh medium containing various concentrations of this compound is added to the established biofilms. d-nb.info
In both cases, the remaining biofilm is quantified. A common method involves staining the adhered cells with crystal violet dye. nih.govd-nb.info The dye is then solubilized, and the absorbance is measured, which correlates with the amount of biofilm. Studies on the parent compound, subtilosin, have demonstrated significant activity in preventing biofilm formation by pathogens such as Listeria monocytogenes, Gardnerella vaginalis, and Escherichia coli. nih.gov
Table 2: Biofilm Inhibition by Subtilosin
| Target Organism | Subtilosin Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| Gardnerella vaginalis | 0.78 | >90% | nih.gov |
| Listeria monocytogenes | 15.1 | ~80% | nih.gov |
| Escherichia coli | 15.1 | >60% | nih.gov |
| Staphylococcus epidermidis | 1,440 (1.44 mg/mL) | 85.24% | d-nb.info |
Hemolytic Activity Assays (e.g., Red Blood Cell Lysis)
A defining characteristic of this compound is its hemolytic activity, a feature absent in the wild-type Subtilosin A. asm.orgnih.gov This activity is a direct result of the threonine-to-isoleucine substitution at position 6. asm.org The discovery of this compound was initiated by observing zones of hemolysis by a mutant Bacillus subtilis strain on blood agar plates. asm.org
The standard assay to quantify hemolytic activity involves incubating a suspension of washed red blood cells (often from sheep or human sources) with various concentrations of purified this compound. frontiersin.org After a set incubation period, the cells are centrifuged, and the amount of hemoglobin released into the supernatant from lysed cells is measured spectrophotometrically. The results are often compared to a positive control (e.g., cells treated with a detergent like Triton X-100 to achieve 100% lysis) and a negative control (cells in buffer only).
Research has confirmed that this compound exhibits hemolytic activity at a concentration of 16 μM, whereas the parent Subtilosin A shows no hemolytic activity at concentrations up to 250 μM. asm.org This assay is therefore fundamental for confirming the identity and specific biological profile of this compound.
Mechanistic Study Techniques
Understanding how this compound kills bacteria is essential for its development as a potential therapeutic. Advanced techniques are used to elucidate its specific cellular targets and mode of action.
Bacterial Cytological Profiling (BCP) for Mode of Action Elucidation
Bacterial Cytological Profiling (BCP) is a powerful fluorescence microscopy-based technique that rapidly identifies the mechanism of action of an antibacterial compound. nih.govescholarship.org The method is based on the principle that antibiotics targeting different essential cellular pathways (e.g., DNA replication, cell wall synthesis, protein synthesis, membrane integrity) produce distinct and quantifiable changes in bacterial cell morphology, known as a "cytological profile." escholarship.org
In a BCP experiment, bacterial cells (such as E. coli or B. subtilis) are treated with the compound of interest, in this case, this compound. nih.gov After a short incubation, the cells are stained with multiple fluorescent dyes that highlight key cellular components, such as the cell membrane (e.g., FM4-64), the nucleoid (e.g., DAPI), and dead or membrane-compromised cells (e.g., SYTOX Green). chemrxiv.org Automated microscopy and image analysis software are then used to capture and quantify dozens of morphological parameters, creating a detailed cytological profile for the compound.
This profile is then compared to a reference library of profiles from well-characterized antibiotics. escholarship.org By finding a match, the mechanism of action of the new compound can be inferred. BCP has been successfully used to analyze complex extracts from Bacillus subtilis. nih.gov These studies revealed that the bacteriocin (B1578144) subtilosin functions by permeabilizing the cytoplasmic membrane, leading to cell death. nih.govchemrxiv.org This technique provides a rapid and precise method to confirm that this compound's primary mode of action is the disruption of bacterial membrane integrity. smolecule.com
Membrane Permeabilization Assays
The ability of this compound to disrupt the integrity of bacterial cell membranes is a key aspect of its antimicrobial activity. Researchers employ various membrane permeabilization assays to quantify this effect. These assays typically involve monitoring the leakage of intracellular components or the influx of substances that are normally excluded from the cell.
One common approach involves the use of fluorescent dyes. For instance, studies have utilized the leakage of entrapped fluorescent markers from small unilamellar vesicles (SUVs) to demonstrate membrane disruption. At high concentrations, Subtilosin A has been shown to induce leakage from SUVs composed of specific lipid compositions like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). nih.gov This suggests that the peptide can perturb the lipid bilayer, leading to the release of its contents. nih.gov
Another method involves observing the effect of the peptide on the cell's proton motive force (PMF), which is crucial for cellular energy production. pnas.orgfrontiersin.org The disruption of the transmembrane pH gradient (ΔpH), a component of the PMF, indicates membrane permeabilization. nih.govscispace.comresearchgate.net It has been proposed that Subtilosin A creates transient pores in the cytoplasmic membrane, leading to the efflux of intracellular ions and eventual cell death. nih.govresearchgate.netresearchgate.net The interaction of Subtilosin A with the cell membrane is influenced by the lipid composition of the target cell and the concentration of the peptide.
Bacterial cytological profiling (BCP) is another powerful technique used to understand how this compound interacts with bacterial membranes, providing insights into its bactericidal mechanisms by visualizing the disruption of membrane integrity.
Here is a table summarizing key findings from membrane permeabilization studies:
| Assay Type | Model System | Key Finding |
| Vesicle Leakage Assay | Small Unilamellar Vesicles (SUVs) | Induces leakage from POPC and POPE/POPG vesicles at high concentrations. nih.gov |
| Proton Motive Force (PMF) Analysis | Gardnerella vaginalis cells | Causes immediate and total depletion of the transmembrane pH gradient (ΔpH). nih.govresearchgate.net |
| General Membrane Interaction | Model phospholipid bilayers | Interacts with the lipid headgroup region and can partially insert into the bilayer. nih.gov |
ATP Efflux and Proton Motive Force Measurements
The disruption of the proton motive force (PMF) and the subsequent leakage of intracellular ATP are critical indicators of the membrane-damaging effects of this compound. The PMF, composed of the transmembrane electric potential (ΔΨ) and the transmembrane pH gradient (ΔpH), is essential for ATP synthesis and other vital cellular processes. nih.govscispace.com
Studies on Gardnerella vaginalis have shown that Subtilosin A causes an immediate and complete collapse of the ΔpH, while having no effect on the ΔΨ. nih.govresearchgate.net This specific disruption of the pH gradient suggests the formation of pores or channels that allow the passage of protons, dissipating the gradient across the membrane. nih.govscispace.comresearchgate.net
In conjunction with PMF disruption, ATP efflux assays are conducted to measure the leakage of intracellular ATP. A commonly used method is the bioluminescence assay, which utilizes the firefly luciferase enzyme. nih.gov This enzyme produces light in the presence of ATP, and the intensity of the luminescence is directly proportional to the amount of extracellular ATP. Research has demonstrated that Subtilosin A triggers an immediate but partial efflux of intracellular ATP from G. vaginalis cells. nih.govresearchgate.net This ATP leakage is a direct consequence of the membrane damage caused by the peptide. nih.govresearchgate.net
The following table summarizes the effects of Subtilosin A on the proton motive force and ATP levels in Gardnerella vaginalis:
| Parameter | Effect of Subtilosin A | Method of Measurement |
| Transmembrane pH Gradient (ΔpH) | Immediate and total depletion. nih.govresearchgate.net | BCECF-AM fluorescent dye assay. pnas.orguni.lu |
| Transmembrane Electric Potential (ΔΨ) | No effect. nih.gov | DiSC3(5) fluorescent dye assay. |
| Intracellular ATP | Instant but partial efflux. nih.govresearchgate.net | Bioluminescence assay (Luciferin-luciferase). nih.gov |
Genetic and Molecular Biology Techniques
Gene Amplification and Sequencing (sboA, albA)
The biosynthesis of Subtilosin A is governed by the sbo-alb gene cluster. nih.govresearchgate.net Genetic and molecular biology techniques, particularly gene amplification and sequencing, are fundamental to understanding the production of this compound and its precursor, Subtilosin A. The key genes in this cluster are sboA, which encodes the precursor peptide, and the alb operon (albA, albB, albC, albD, albE, albF, albG), which is responsible for the post-translational modification, transport, and immunity of the bacteriocin. researchgate.netkoreascience.kr
Researchers use Polymerase Chain Reaction (PCR) to amplify the sboA and albA genes from the genomic DNA of Bacillus species. frontiersin.orgscielo.br For instance, gene-specific primers have been designed to amplify the 132 bp sboA gene and the 1347 bp albA gene. frontiersin.org Following amplification, the PCR products are sequenced to confirm their identity and to identify any variations. frontiersin.orgscielo.brasm.org
Sequence analysis has revealed that the sbo-alb gene cluster is highly conserved among different Bacillus subtilis strains. asm.orgnih.gov Based on the sequences of the sboA gene, two distinct classes of B. subtilis strains have been identified, corresponding to the subspecies B. subtilis subsp. subtilis and B. subtilis subsp. spizizenii. asm.org The discovery of this compound itself arose from the sequencing of the sboA gene from a hemolytic mutant of B. subtilis. This analysis revealed a single nucleotide polymorphism—a cytosine to thymine (B56734) transition—resulting in a threonine to isoleucine substitution at position 6 of the amino acid sequence. researchgate.netuniprot.org
The table below provides details on the genes involved in Subtilosin A biosynthesis:
| Gene | Encoded Product | Function |
| sboA | Subtilosin A precursor peptide | The structural gene for the bacteriocin. researchgate.netkoreascience.kr |
| albA | Subtilosin maturase | Involved in the post-translational modification of the precursor peptide. frontiersin.orgnih.gov |
| albB, C, D, E, F, G | Processing and immunity proteins | Responsible for further processing, export, and providing immunity to the producing cell. researchgate.netkoreascience.kr |
Mutagenesis and Gene Knockout Studies
Mutagenesis and gene knockout studies have been instrumental in elucidating the function of the genes within the sbo-alb cluster and in understanding the mechanism of action of this compound. These techniques involve the targeted inactivation or alteration of specific genes to observe the resulting phenotypic changes.
The discovery of this compound is a direct result of identifying a spontaneous mutant of Bacillus subtilis that exhibited hemolytic activity. researchgate.netuniprot.org Genetic analysis of this mutant revealed the specific mutation in the sboA gene responsible for this new phenotype. researchgate.netuniprot.org This highlights the power of screening for mutants with altered characteristics to uncover novel variants of bioactive compounds.
Furthermore, targeted gene knockout studies have been performed to understand the roles of the alb genes. For example, an albB mutant of B. subtilis, which lacks a putative immunity peptide, was found to be more sensitive to both Subtilosin A and this compound. uniprot.org This demonstrates the role of albB in providing resistance to the bacteriocin.
Researchers have also investigated the effects of knocking out genes that are not directly part of the sbo-alb cluster but may influence Subtilosin A production or resistance. For instance, studies on B. subtilis have explored how the inactivation of genes involved in general stress responses can affect the cell's tolerance to various antimicrobial agents. While not directly focused on this compound, these studies provide a framework for how gene knockout experiments can be used to identify factors that modulate sensitivity to bacteriocins. asm.orgunlv.edu The development of strains with specific gene knockouts allows for a detailed examination of the genetic basis of this compound's activity and the cellular response to it. uniprot.orgasm.org
The following table summarizes key findings from mutagenesis and gene knockout studies related to this compound:
| Study Type | Gene(s) Modified | Key Finding |
| Spontaneous Mutagenesis | sboA | A single point mutation led to the production of this compound with hemolytic activity and enhanced antimicrobial properties. researchgate.netuniprot.org |
| Gene Knockout | albB | The albB mutant showed increased sensitivity to both Subtilosin A and this compound, confirming its role in immunity. uniprot.org |
| Suppressor Mutation Analysis | sbr | A spontaneous mutation in a gene unlinked to the sboA-alb locus, termed sbr, was found to restore resistance to Subtilosin A and A1 in an albB mutant background. uniprot.org |
Emerging Research Applications and Potential Uses of Subtilosin A1
Role in Food Biopreservation Research
The potential of Subtilosin A1 as a natural antimicrobial agent in food preservation is a significant area of investigation. Its ability to inhibit the growth of spoilage and pathogenic microorganisms is key to this application. smolecule.com
Inhibition of Foodborne Pathogens
Research has demonstrated the inhibitory effects of this compound against a number of Gram-positive foodborne pathogens. It has shown enhanced antimicrobial activity compared to its parent compound, Subtilosin A, particularly against pathogenic strains such as Listeria monocytogenes and Staphylococcus aureus. smolecule.com The mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to cell lysis. smolecule.com
Studies have reported the minimum inhibitory concentration (MIC) for Subtilosin A against various pathogens, providing a quantitative measure of its antimicrobial potency. While specific MIC values for this compound are not always differentiated from Subtilosin A in the literature, the data for Subtilosin A provides a strong indication of its efficacy. For instance, Subtilosin A has demonstrated activity against Gardnerella vaginalis with a MIC of 7.2 µg/mL. mdpi.com Another study reported a MIC of 125 mg/L for a Subtilosin A-like peptide against Listeria monocytogenes. jscimedcentral.com
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of Subtilosin A and Related Compounds Against Various Pathogens
| Pathogen | Compound | MIC |
|---|---|---|
| Gardnerella vaginalis | Subtilosin A | 7.2 µg/mL mdpi.com |
| Listeria monocytogenes | Subtilosin A-like peptide | 125 mg/L jscimedcentral.com |
| Staphylococcus aureus | Subtilisin-A like AMP | 2.5 µg/mL researchgate.net |
| Streptococcus pyogenes | Subtilisin-A like AMP | 2.5 µg/mL researchgate.net |
| Corynebacterium diphtheria | Subtilisin-A like AMP | 2.5 µg/mL researchgate.net |
| Escherichia coli | Subtilisin-A like AMP | 2.5 µg/mL researchgate.net |
| Pseudomonas aeruginosa | Subtilisin-A like AMP | 2.5 µg/mL researchgate.net |
Extending Shelf Life of Perishable Products
The application of this compound as a biopreservative to extend the shelf life of perishable foods is a promising area of research. By inhibiting the growth of spoilage microorganisms, it has the potential to enhance the safety and longevity of various food products. Research has specifically highlighted its potential application in dairy products, where it could significantly reduce the microbial load. One study has reported that a bacteriocin (B1578144) from a Bacillus species was able to extend the shelf life of milk for up to 21 days. oup.com However, more extensive research with specific data on the application of purified this compound in different food matrices and the resulting extension of shelf life is still needed to fully realize its potential in this area.
Applications in Agricultural and Veterinary Microbiology
Beyond food preservation, the antimicrobial properties of this compound are being investigated for non-clinical applications in agriculture and animal health.
Antimicrobial Agent for Plant Pathogens (non-clinical)
This compound is being explored as a potential biopesticide for controlling plant pathogens. smolecule.com Research has shown that Bacillus subtilis strains capable of producing subtilosin exhibit antifungal activity against a range of phytopathogens. For example, a Bacillus subtilis strain producing subtilosin and other lipopeptides demonstrated significant growth inhibition of the plant pathogen Botrytis cinerea, with an inhibition rate of up to 86.3%. tandfonline.com Other studies have identified the presence of the subtilosin A gene cluster in Bacillus strains that are effective against fungal pathogens such as Rhizoctonia solani, Colletotrichum acutatum, and Verticillium dahliae. researchgate.net The antifungal mechanism is thought to involve the disruption of the fungal cell wall and membrane integrity. frontiersin.org
Table 2: Antifungal Activity of Subtilosin A-Producing Bacillus Strains Against Plant Pathogens
| Pathogen | Producing Strain | Inhibition |
|---|---|---|
| Botrytis cinerea | Bacillus subtilis ALICA | 86.3% tandfonline.com |
| Alternaria alternata | Bacillus subtilis ALICA | Not specified |
| Macrophomina sp. | Bacillus subtilis ALICA | Not specified |
| Colletotrichum gloeosporioides | Bacillus subtilis ALICA | 51.36% tandfonline.com |
| Sclerotium rolfesii | Bacillus subtilis ALICA | Not specified |
| Rhizoctonia solani | Bacillus halotolerans B.L.Ns. 14 | Antifungal activity observed researchgate.net |
| Colletotrichum acutatum | Bacillus halotolerans B.L.Ns. 14 | Antifungal activity observed researchgate.net |
| Verticillium dahliae | Bacillus halotolerans B.L.Ns. 14 | Antifungal activity observed researchgate.net |
Impact on Animal Gut Microbiota in Research Models (non-clinical)
In non-clinical research models, Bacillus subtilis strains that produce Subtilosin A are being investigated for their potential as probiotics to modulate animal gut microbiota. researchgate.net Studies in poultry have suggested that the administration of such strains can have a positive impact on gut health. researchgate.netmdpi.com For instance, research on broiler chickens has shown that a Bacillus subtilis strain producing antimicrobials, including potentially Subtilosin A, could reduce the colonization of Campylobacter jejuni and improve weight gain. researchgate.net Another study highlighted that a Bacillus subtilis strain used as a feed additive shifted the intestinal microbial composition in broilers, reducing some opportunistic pathogenic bacterial families while promoting beneficial ones. mdpi.com The production of Subtilosin A by Bacillus tequilensis isolated from the gastrointestinal tract of free-range chicken has also been documented, suggesting its role in the natural gut ecosystem. frontiersin.orgnih.gov
This compound as a Research Tool for Membrane Biology and Antimicrobial Resistance Studies
The unique structure and mechanism of action of this compound make it a valuable tool for fundamental research in membrane biology and for studying the mechanisms of antimicrobial resistance.
This compound's mode of action involves a direct interaction with the cell membrane. smolecule.com Research using model phospholipid bilayers has shown that Subtilosin A can insert itself into the membrane, causing a conformational change in the lipid headgroups and disorder in the hydrophobic region. nih.gov This disruption of the membrane's integrity is believed to be a key part of its antimicrobial effect. The cyclic structure of this compound, with its distinct charge-separated surfaces, is thought to facilitate this membrane interaction.
The study of bacterial resistance to this compound also provides valuable insights. Research has identified a mutant of B. subtilis that is resistant to subtilosins. nih.gov The identification of the specific mutation responsible for this resistance, which is not linked to the gene cluster responsible for subtilosin production, can help to elucidate the peptide's precise molecular target and mechanism of action. nih.govuniprot.org Understanding how bacteria develop resistance to this unique antimicrobial peptide can inform the development of new strategies to combat antimicrobial resistance more broadly.
Development of Novel Antimicrobial Agents through this compound Modification
Rational Engineering for Improved Efficacy Against Specific Pathogens
Rational engineering, or site-directed mutagenesis, involves making specific, targeted alterations to the amino acid sequence of a peptide to enhance its properties. mdpi.com The discovery of this compound itself is a testament to the power of this principle. This compound arises from a natural mutation in the sboA gene of Bacillus subtilis, resulting in a single amino acid substitution—threonine at position 6 is replaced by isoleucine (T6I). nih.govdntb.gov.ua This minor change confers both hemolytic activity and, crucially, enhanced antimicrobial potency against several pathogenic bacteria compared to its parent compound, Subtilosin A. nih.govdntb.gov.ua
The findings from the initial discovery of this compound underscore the potential for further bioengineering to yield anionic bacteriocins with specifically tailored bactericidal activities. nih.gov The enhanced performance of this compound against pathogens like Bacillus species and Listeria monocytogenes demonstrates that even subtle modifications to the peptide's structure can significantly impact its biological function. This provides a strong basis for further targeted mutagenesis of the sboA1 gene to explore other key residues and potentially develop variants with even greater efficacy or a broadened antimicrobial spectrum.
| Target Organism | Subtilosin A MIC (µM) | This compound MIC (µM) | Fold Increase in Potency |
| Bacillus anthracis | >250 | 2.56 | >97x |
| Bacillus cereus | >250 | 6.4 | >39x |
| Bacillus thuringiensis | >250 | 6.4 | >39x |
| Listeria monocytogenes | >250 | 40 | >6x |
| Staphylococcus carnosus | 250 | 16 | 15.6x |
| Streptococcus pyogenes | >250 | 100 | >2.5x |
| Bacillus subtilis | >250 | 100 | >2.5x |
Table 1: Comparative antimicrobial activity (Minimum Inhibitory Concentration - MIC) of Subtilosin A and this compound against various Gram-positive bacteria. The data highlights the significantly enhanced potency of this compound resulting from a single amino acid substitution. Data sourced from Huang et al. (2009) as presented in publicly available data.
Combinatorial Biosynthesis Approaches for New Variants
Combinatorial biosynthesis offers a powerful strategy for generating large libraries of novel peptide variants. This approach leverages the inherent flexibility, or "promiscuity," of the biosynthetic enzymes involved in producing RiPPs. nih.govacs.org The enzymatic machinery of the subtilosin biosynthetic gene cluster (sbo-alb) has been shown to be remarkably tolerant of changes in the precursor peptide sequence, making it an ideal platform for creating new sactibiotics. asm.orgnih.govresearchgate.net
The key enzyme in subtilosin biosynthesis is AlbA, a radical S-adenosylmethionine (rSAM) enzyme responsible for forming the defining thioether cross-links. nih.govresearchgate.net Research has demonstrated that AlbA exhibits broad substrate promiscuity. researchgate.netrsc.org This has been exploited through the development of a heterologous expression system in Escherichia coli. nih.govacs.org By introducing the subtilosin biosynthetic genes into E. coli, researchers can efficiently produce and modify the precursor peptide (SboA) to generate a library of mutant sactipeptides. This system has successfully shown that the positions of the crucial sactionine linkages can be altered, leading to the creation of new-to-nature sactipeptide structures with unnatural cross-linking patterns. nih.govacs.org
Further demonstrating the power of this approach, studies have successfully used the native B. subtilis 168 strain, which produces Subtilosin A, to generate a completely different sactipeptide, SVP1. ucl.ac.uk By introducing the gene for the SVP1 precursor peptide (svpA) from Bacillus smithii into B. subtilis, the existing sbo-alb machinery recognized the foreign precursor and correctly processed it, including the formation of its unique thioether bridge. ucl.ac.uk This highlights the plug-and-play potential of the subtilosin biosynthetic cluster for producing novel compounds.
These combinatorial and heterologous expression strategies open the door for:
Creating libraries of variants: By systematically mutating the core region of the this compound precursor peptide, a vast number of new molecules can be generated.
Screening for enhanced activity: These libraries can then be screened against panels of high-priority pathogens to identify variants with superior antimicrobial properties.
Incorporating unnatural amino acids: The use of expression systems like E. coli allows for the incorporation of non-proteinogenic amino acids, further expanding the chemical diversity and potential applications of engineered sactibiotics. nih.govacs.org
These bioengineering efforts, grounded in the understanding of the subtilosin biosynthetic pathway, represent a promising frontier in the search for novel antimicrobial agents to combat drug-resistant bacteria.
Current Research Challenges and Future Perspectives in Subtilosin A1 Studies
Elucidating Remaining Unclear Mechanisms of Action
While it is established that Subtilosin A1 exerts its antimicrobial effect by disrupting the cell membrane of susceptible bacteria, the precise molecular interactions and the full cascade of events remain partially understood. researchgate.net The hydrophilic and hydrophobic surfaces of subtilosin are thought to interfere with and disrupt phospholipid bilayers. researchgate.net Future research should focus on high-resolution structural studies of this compound in complex with bacterial membranes to visualize the pore-forming process. Advanced techniques such as solid-state NMR and cryo-electron microscopy could provide unprecedented insights into its mechanism. Furthermore, identifying the specific membrane components that this compound interacts with is crucial for a complete understanding of its target specificity.
Overcoming Production Challenges for Scalable Research
A significant bottleneck in this compound research is its low production yield from natural fermentation of Bacillus subtilis. researchgate.net This limitation hinders the large-scale production necessary for extensive research and potential future applications. Current production methods, often relying on laboratory-scale fermentation, face challenges in scalability, batch-to-batch consistency, and potential for contamination. chula.ac.th
Future research efforts are directed towards several promising avenues to address these production challenges:
Metabolic Engineering of Producer Strains: Optimizing the metabolic pathways of Bacillus subtilis to enhance the expression of the sboA-alb gene cluster responsible for this compound biosynthesis is a key strategy. This could involve overexpressing key enzymes or deleting competing pathways.
Heterologous Expression Systems: Exploring the expression of this compound in more easily cultivable and high-density host organisms like Escherichia coli or yeast is a viable alternative. nih.govcore.ac.ukacs.orgnih.gov An E. coli-based heterologous expression system has already been successfully developed for producing sactipeptides. core.ac.ukacs.orgnih.gov
Cell-Free Synthesis: Investigating cell-free protein synthesis systems could offer a highly controlled environment for producing this compound, bypassing the complexities of cellular metabolism.
Optimized Fermentation Processes: Developing and refining fermentation protocols, including media composition and cultivation conditions, can significantly improve yields from Bacillus subtilis.
Exploring Enzyme Promiscuity in Sactipeptide Biosynthesis
The biosynthesis of sactipeptides, including this compound, involves a fascinating enzymatic machinery, particularly the radical S-adenosylmethionine (rSAM) enzyme AlbA, which is responsible for forming the characteristic thioether cross-links. nih.gov Recent studies have begun to explore the promiscuity of these enzymes, suggesting they may be able to accept and modify a range of substrate peptides beyond their native ones. nih.govcore.ac.ukacs.orgnih.govucl.ac.uk
This enzyme promiscuity opens up exciting possibilities for bioengineering and creating novel sactipeptide variants with altered structures and potentially enhanced or novel biological activities. nih.govcore.ac.ukacs.orgnih.govucl.ac.uk Future research in this area will likely focus on:
Directed Evolution: Employing directed evolution techniques to evolve the AlbA enzyme to accept a wider array of substrates or to catalyze the formation of new types of cross-links.
Precursor Peptide Engineering: Systematically modifying the precursor peptide (SboA) to test the limits of AlbA's substrate tolerance and to generate a library of new sactipeptides. nih.govacs.orgnih.gov
Heterologous Expression of Biosynthetic Pathways: Combining enzymes from different sactipeptide biosynthetic pathways to create hybrid systems capable of producing entirely new molecules. The successful heterologous expression of the svpA gene in Bacillus subtilis 168, leading to the production of the novel sactipeptide SVP1, highlights the potential of this approach. ucl.ac.uk
Investigating Bacterial Resistance Mechanisms to this compound (e.g., sbr mutation, immunity peptides)
The emergence of bacterial resistance is a critical consideration for any antimicrobial compound. In the context of this compound, several resistance mechanisms have been identified, providing valuable insights into its mode of action and potential ways to circumvent resistance.
sbr Mutation: A spontaneous mutation, termed sbr (subtilosin resistance), has been observed in Bacillus subtilis. dntb.gov.uanih.govuniprot.org This mutation confers specific resistance to subtilosins without increasing resistance to other cell envelope-targeted antimicrobials, suggesting a highly specific interaction. dntb.gov.uanih.govuniprot.org Identifying the gene affected by the sbr mutation is a key research priority, as it could reveal the cellular target of this compound. dntb.gov.uanih.govuniprot.org
Immunity Peptides: The sboA-alb gene cluster, responsible for this compound biosynthesis, also encodes for immunity peptides. researchgate.netnih.govuniprot.org For instance, the albB gene product is a putative immunity peptide. dntb.gov.uanih.govuniprot.org Mutants lacking albB are more sensitive to this compound, highlighting the role of this peptide in self-protection for the producing organism. dntb.gov.uanih.govuniprot.org Understanding how these immunity peptides function could inform the development of strategies to overcome resistance in target pathogens.
Future research should focus on characterizing the molecular basis of the sbr mutation and elucidating the precise mechanism by which immunity peptides neutralize this compound.
Comparative Genomics and Metabolomics of this compound Producing Strains
The genetic diversity among different strains of Bacillus subtilis and other subtilosin-producing bacteria presents a rich area for exploration. nih.govsci-hub.sefrontiersin.orgplos.orgfrontiersin.orgmdpi.com Comparative genomics and metabolomics can reveal variations in the subtilosin biosynthetic gene cluster and the production of other secondary metabolites that might influence this compound activity.
Based on subtilosin gene sequences, two distinct classes of B. subtilis strains have been identified, corresponding to the subspecies B. subtilis subsp. subtilis and B. subtilis subsp. spizizenii. nih.gov The subtilosin gene cluster shows high homology across different strains, but subtle variations exist. nih.gov
Future studies employing these "omics" approaches will likely aim to:
Identify Novel Subtilosin Variants: Genome mining of diverse bacterial strains may uncover novel subtilosin-like sactipeptides with unique properties.
Understand Regulatory Networks: Comparative analysis can shed light on the regulatory networks that control the expression of the subtilosin gene cluster, potentially leading to strategies for enhanced production.
Discover Synergistic Compounds: Metabolomic profiling can identify other antimicrobial compounds co-produced with this compound that may act synergistically.
Synergistic Effects of this compound with Other Antimicrobial Compounds in Research Models
The combination of antimicrobial agents is a promising strategy to enhance efficacy and combat the development of resistance. mdpi.comfrontiersin.orgpennmedicine.org Research has already demonstrated the synergistic potential of this compound with other natural and conventional antimicrobial compounds.
For instance, subtilosin has been shown to act synergistically with glycerol (B35011) monolaurate, lauric arginate, and ε-poly-l-lysine against Gardnerella vaginalis. nih.govnih.gov Combinations with metronidazole (B1676534) and clindamycin (B1669177) also exhibited synergistic effects against this pathogen. mdpi.comfrontiersin.org
Future research in this area should systematically explore the synergistic interactions of this compound with a broader range of antimicrobials against various pathogens in different research models. This includes:
Checkerboard Assays: To quantify the degree of synergy between this compound and other compounds.
Time-Kill Assays: To assess the bactericidal or bacteriostatic nature of the synergistic combinations.
In Vivo Models: To validate the efficacy of synergistic combinations in relevant animal models of infection.
| Compound | Synergistic Partner | Target Organism | Reference |
| Subtilosin | Glycerol monolaurate | Gardnerella vaginalis | nih.govnih.gov |
| Subtilosin | Lauric arginate | Gardnerella vaginalis | nih.govnih.gov |
| Subtilosin | ε-poly-l-lysine | Gardnerella vaginalis | nih.govnih.gov |
| Subtilosin A | Metronidazole | Gardnerella vaginalis | mdpi.comfrontiersin.org |
| Subtilosin A | Clindamycin | Gardnerella vaginalis | mdpi.comfrontiersin.org |
| Subtilosin | Curcumin (encapsulated) | Listeria monocytogenes | frontiersin.org |
| Subtilosin | Zinc lactate | Listeria monocytogenes | frontiersin.org |
Development of Advanced Delivery Systems for Targeted Research Applications
To effectively utilize this compound in various research applications, the development of advanced delivery systems is crucial. These systems can protect the peptide from degradation, improve its solubility, and enable targeted delivery to specific sites.
Potential delivery systems that warrant further investigation include:
Nanoparticles: Encapsulating this compound in biodegradable nanoparticles can enhance its stability and facilitate controlled release.
Liposomes: Liposomal formulations can improve the delivery of this compound across biological membranes.
Hydrogels: Incorporating this compound into hydrogels can provide a sustained release matrix for localized applications.
Future research will focus on designing and characterizing these delivery systems to optimize their performance for specific research models, such as in vitro cell cultures and in vivo animal studies.
Q & A
Q. What are the primary sources and structural characteristics of Subtilosin A?
Subtilosin A is a cyclic bacteriocin produced by Bacillus subtilis 168 and related species. Its structure includes three sulfur-to-α-carbon (sacton) bonds and one amide bond, forming a rigid, bent-hairpin conformation. This unique arrangement creates a hydrophobic core with charged residues (e.g., acidic residues clustered at one end and a basic residue at the opposite end), which facilitates membrane interaction . Structural elucidation typically employs NMR spectroscopy and mass spectrometry .
Q. What standardized assays are used to evaluate Subtilosin A’s antimicrobial activity?
- Cell viability assays : MTT assays determine cytotoxicity (e.g., CC50 values) in mammalian cells (e.g., Vero cells) .
- Antimicrobial/antiviral activity : Plaque reduction or virus yield inhibition assays quantify EC50 (50% effective concentration) and selectivity index (SI = CC50/EC50) .
- Zone-of-inhibition tests : Agar diffusion assays assess activity against bacterial pathogens (e.g., Gardnerella vaginalis) .
Q. How is Subtilosin A purified from bacterial cultures?
Purification involves:
- Fermentation of Bacillus amyloliquefaciens or B. subtilis.
- Centrifugation and filtration to remove cell debris.
- Precipitation (e.g., ammonium sulfate) and chromatography (e.g., reverse-phase HPLC) .
Advanced Research Questions
Q. What molecular mechanisms underlie Subtilosin A’s antiviral activity against HSV-1/HSV-2?
Subtilosin A inhibits HSV-1/HSV-2 via non-lytic mechanisms. Time-of-addition experiments and Western blot analyses suggest it does not block viral protein synthesis but may interfere with viral entry or membrane integrity . Dose-dependent reduction in viral titers (EC50 ~10–20 µg/mL) and high SI values (>10) highlight its therapeutic potential .
Q. How can genetic engineering improve Subtilosin A production yields?
- Promoter optimization : Strong promoters (e.g., P43) enhance expression of biosynthetic genes (sbo-alb operon) in B. subtilis .
- Heterologous expression : Cloning the sboA gene into Pichia pastoris enables secretion of active peptide, achieving ~2.4 mg/g subtilosin in nanofiber formulations .
- Table 1 : Comparison of production systems:
| System | Yield (mg/L) | Advantages | Limitations |
|---|---|---|---|
| Native B. subtilis | 5–10 | Natural post-translational processing | Low scalability |
| Pichia pastoris | 15–20 | High secretion efficiency | Requires codon optimization |
Q. How do researchers resolve contradictions in Subtilosin A’s reported activity spectra?
Discrepancies arise from:
- Strain variability : Activity against G. vaginalis is well-documented , but sensitivity in other pathogens (e.g., Aeromonas hydrophila) requires strain-specific validation .
- Methodological differences : Adjusting assay pH or using lipid-rich media can mimic in vivo conditions and improve reproducibility .
Q. What strategies ensure Subtilosin A’s stability in topical formulations?
- Nanofiber encapsulation : Electrospinning with polyvinyl alcohol (PVOH) produces fibers (278 nm width) that retain antimicrobial activity and enable controlled release .
- Safety testing : Human epidermal tissue models confirm non-toxicity at therapeutic doses (≤100 µg/mL) .
Q. How can Subtilosin A’s biosynthetic pathway be manipulated to generate analogs?
- Gene editing : CRISPR-Cas9 targeting the sbo-alb operon introduces mutations to alter peptide structure.
- Heterologous expression : Co-expression with thioether-bond-forming enzymes (e.g., AlbA) in E. coli enables analog production .
Methodological Best Practices
- Data validation : Replicate experiments across independent labs to confirm EC50/CC50 values .
- Gene nomenclature : Cross-reference GenBank entries (e.g., ON820649-ON820653) to avoid amplification errors in PCR-based studies .
- Ethical reporting : Disclose funding sources and conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
